![molecular formula C18H15N3O4 B2860914 N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1448121-71-8](/img/structure/B2860914.png)
N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . This type of compound is often found in drugs and has been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . The compound also contains a benzanilide group, which is an aromatic compound containing an anilide group in which the carboxamide group is substituted with a benzene ring .Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to involve the 1,2,4-oxadiazole ring. This ring can undergo a sequential condensation followed by tandem oxidative cyclization and rearrangement .Applications De Recherche Scientifique
Synthetic Chemistry Applications
Research on related compounds involves the design and synthesis of complex molecules for targeted biological activities. For example, a study by Ravinaik et al. (2021) on derivatives of N-aryl-4-(5-methyl-[1,3,4]-oxadiazol-2-yl)phenyl substituted benzamides highlighted the synthetic strategy starting from basic chemical precursors for anticancer activity against several cancer cell lines. This indicates the compound's relevance in synthetic organic chemistry for developing potential therapeutic agents (Ravinaik et al., 2021).
Anticancer Evaluation
Compounds containing the 1,2,4-oxadiazole moiety have been evaluated for their anticancer properties. A study demonstrated moderate to excellent anticancer activity of certain synthesized compounds compared to reference drugs, showcasing the potential of such molecules in cancer treatment research (Ravinaik et al., 2021).
Antimicrobial Activity
Latthe and Badami (2007) explored the biological activity of N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides, synthesizing compounds that exhibited higher antimicrobial activity compared to reference drugs. This research underscores the potential of incorporating the 1,2,4-oxadiazole ring for developing new antimicrobial agents (Latthe & Badami, 2007).
Materials Science Applications
In the realm of materials science, iridium(III) complexes bearing oxadiazol-substituted amide ligands have been designed for high-efficiency green phosphorescent organic light-emitting diodes (OLEDs) with low efficiency roll-off, showcasing the application of such compounds in advanced electronic and photonic devices (Zhang et al., 2016).
Orientations Futures
The future directions for research on “N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide” could involve further exploration of its potential as an anti-infective agent, given the known activities of 1,2,4-oxadiazoles . Additionally, the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
Mécanisme D'action
Target of Action
The compound, also known as N-{2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHYL]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE, is a derivative of 1,2,4-oxadiazoles . The 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . Therefore, the primary targets of this compound could be various infectious agents such as bacteria, viruses, and parasites .
Mode of Action
1,2,4-oxadiazoles, the core structure of this compound, are known to possess hydrogen bond acceptor properties . This suggests that the compound might interact with its targets through hydrogen bonding, potentially disrupting the normal functions of the target organisms .
Biochemical Pathways
Given its anti-infective properties, it can be inferred that the compound likely interferes with essential biochemical pathways in the target organisms, leading to their inhibition or death .
Result of Action
The compound exhibits anti-infective activities, suggesting that its action results in the inhibition or death of the target organisms . For instance, certain 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to those of standard treatments .
Propriétés
IUPAC Name |
N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-11-19-17(25-21-11)9-12-4-2-3-5-14(12)20-18(22)13-6-7-15-16(8-13)24-10-23-15/h2-8H,9-10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEVKNHGJGPOBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


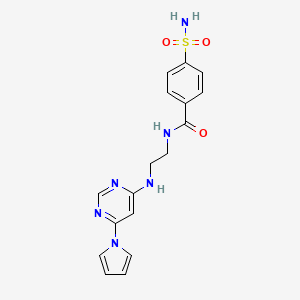
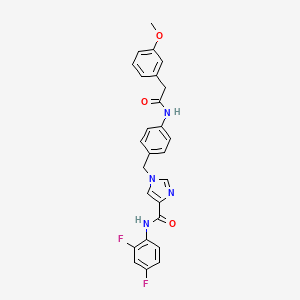


![2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2860840.png)
![2'-Amino-7'-methyl-2,5'-dioxo-6'-(pyridin-2-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2860841.png)
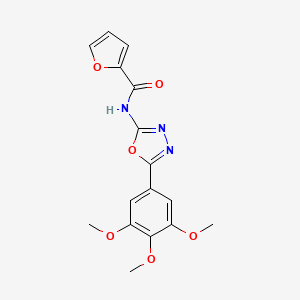

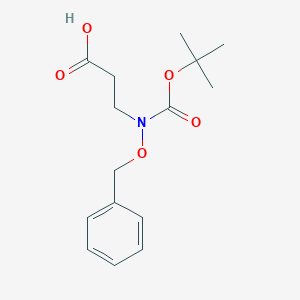
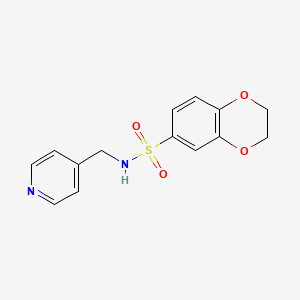
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2860848.png)

